3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea
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Overview
Description
3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea is an organic compound that features a sulfonyl group attached to a methylbenzene ring and a urea moiety linked to a pyridine ring
Mechanism of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . For example, changes in pH or temperature can affect the compound’s stability and its ability to interact with its targets. Similarly, the presence of other molecules can influence its efficacy, either by competing for the same targets or by modulating its activity in other ways.
Preparation Methods
The synthesis of 3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminomethylpyridine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently reacts with an isocyanate to form the desired urea derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene derivatives .
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 3-(4-methylbenzenesulfonyl)-1-[(pyridin-2-yl)methyl]urea include other sulfonylureas and pyridine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
Sulfonylureas: These compounds have a sulfonyl group attached to a urea moiety but may have different substituents on the benzene ring.
Pyridine derivatives: These compounds contain a pyridine ring but may have different functional groups attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11-5-7-13(8-6-11)21(19,20)17-14(18)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXUMNIOUMNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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